(5-Ethylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(5-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-8(6-10)5-9-4-7/h3-5,10H,2,6H2,1H3 |
InChI Key |
MMENKAHJBZNPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethylpyridin 3 Yl Methanol and Its Precursors
Strategizing Catalytic Reduction Routes for (5-Ethylpyridin-3-yl)carboxaldehyde
The conversion of (5-Ethylpyridin-3-yl)carboxaldehyde to (5-Ethylpyridin-3-yl)methanol is a critical reduction step. The choice of reducing agent and methodology is paramount to ensure high yield and selectivity, avoiding the over-reduction of the pyridine (B92270) ring.
Application of Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Metal hydride reagents are fundamental tools for the reduction of aldehydes to primary alcohols. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide which is subsequently protonated to yield the alcohol. chemrxiv.org
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. chinesechemsoc.org Its lower reactivity means it typically does not reduce more stable functional groups like esters or the pyridine ring itself, making it highly suitable for this transformation. The reaction is often carried out in protic solvents like methanol (B129727) or ethanol (B145695). rsc.org
Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful and less selective reducing agent than NaBH₄. acs.orgnih.gov It readily reduces aldehydes, ketones, esters, and carboxylic acids. acs.org Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and requires a separate aqueous workup step to protonate the alkoxide intermediate. chemrxiv.org While effective for reducing the aldehyde, care must be taken as forcing conditions could potentially lead to the reduction of the pyridine ring. acs.org
| Reagent | Relative Reactivity | Typical Solvents | Workup | Selectivity for Aldehyde |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Often incorporated (solvent protonates) | High (Does not readily reduce esters or pyridine ring) |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | THF, Diethyl Ether (anhydrous) | Separate aqueous acid step required | High (but can reduce other groups and the pyridine ring under harsh conditions) |
Investigations into Catalytic Hydrogenation Processes (e.g., Palladium, Platinum Catalysts)
Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of aldehydes. This heterogeneous catalysis process involves the use of gaseous hydrogen (H₂) and a metal catalyst.
Commonly used catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts. rsc.orgresearchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be tuned to optimize the selective reduction of the aldehyde group. For instance, iridium complexes have been shown to be efficient for the hydrogenation of various aldehydes under mild conditions (25 °C, 4 bar H₂). acs.org
A significant challenge in the catalytic hydrogenation of pyridine derivatives is chemoselectivity. The pyridine ring itself can be hydrogenated to a piperidine (B6355638) ring under certain conditions, often requiring harsh temperatures and high pressures. rsc.orgresearchgate.net Therefore, catalyst selection and the fine-tuning of reaction parameters are crucial to selectively reduce the aldehyde functionality while preserving the aromaticity of the pyridine core. Rhodium oxide (Rh₂O₃), for example, has been reported as a highly active catalyst for the hydrogenation of a wide variety of unprotected pyridines under mild conditions, which highlights the need for careful control to target only the aldehyde. rsc.org
Functional Group Interconversion Approaches
Building the this compound structure often requires starting from simpler, more readily available pyridine precursors. These methods rely on sequential functional group interconversions to introduce the required ethyl and methanol substituents at the correct positions.
Methanol Addition Reactions to Pyridine Cores
Directly adding a methanol (–CH₂OH) group to a pyridine core is a challenging transformation. A more practical and common strategy involves a two-step process: formylation followed by reduction. Recent advances have enabled the direct C–H formylation of pyridines at the C-3 (meta) position. acs.org
One such method utilizes a one-pot, multistep strategy involving the formation of streptocyanine intermediates to synthesize nicotinaldehyde derivatives from pyridines. nih.govacs.org This approach overcomes the limitations of traditional Vilsmeier-Haack reactions, which are typically ineffective for electron-deficient rings like pyridine. acs.org Once the precursor, 5-ethyl-3-formylpyridine ((5-Ethylpyridin-3-yl)carboxaldehyde), is synthesized via this or similar formylation methods, the aldehyde group can be reduced to the target methanol derivative using the hydride reagents or catalytic hydrogenation processes described in section 2.1.
Alkylation Reactions on Pyridine Scaffolds, with Emphasis on Ethylation
The introduction of the ethyl group onto the pyridine ring is a key step in synthesizing the molecular scaffold. Direct C-H alkylation of pyridines is complicated by the electron-deficient nature of the ring and issues with regioselectivity. The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles. wikipedia.org It involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring. wikipedia.orgrsc.org Generating an ethyl radical from a precursor like propionic acid under oxidative conditions allows for its addition to the pyridine ring. wikipedia.org However, the Minisci reaction often yields a mixture of regioisomers, which can complicate purification. wikipedia.org
Strategies to control the regioselectivity of alkylation have been developed. These can include the use of blocking groups to direct the incoming alkyl group to a specific position or the functionalization of a pre-substituted pyridine. nih.gov
| Method | Description | Key Features | Challenges |
|---|---|---|---|
| Minisci Reaction | Addition of a nucleophilic alkyl radical to an electron-deficient, protonated pyridine ring. wikipedia.org | Direct C-H functionalization; uses inexpensive starting materials. wikipedia.org | Often produces mixtures of regioisomers. wikipedia.org |
| Alkylation of Pyridine N-Oxides | Activation of the pyridine ring via N-oxidation, followed by reaction with an alkylating agent. | Alters the electronic properties of the ring, influencing regioselectivity. | Requires additional steps for N-oxidation and subsequent deoxygenation. |
| Cross-Coupling Reactions | Reaction of a halopyridine (e.g., 3-bromo-5-ethylpyridine) with an organometallic reagent. | High degree of regiocontrol. | Requires synthesis of a pre-functionalized pyridine. |
Derivatization from Nicotinate (B505614) Esters
A highly strategic and versatile route to this compound begins with nicotinate esters (esters of pyridine-3-carboxylic acid). This pathway involves introducing the ethyl group at the C-5 position and then reducing the ester functionality to the primary alcohol.
A plausible synthetic sequence is as follows:
Preparation of a 5-Substituted Nicotinate: The synthesis starts with a nicotinate ester bearing a leaving group, such as a halogen, at the 5-position (e.g., ethyl 5-bromonicotinate).
Ethylation via Cross-Coupling: The ethyl group is introduced via a metal-catalyzed cross-coupling reaction. For instance, a Suzuki coupling reaction between ethyl 5-bromonicotinate and an ethylboronic acid derivative, catalyzed by a palladium complex, would yield ethyl 5-ethylnicotinate. The synthesis of related pyridinylboronic acid esters for such couplings is a well-established field. researchgate.net
Reduction of the Ester: The final step is the reduction of the ester group of ethyl 5-ethylnicotinate to the desired primary alcohol, this compound. This can be achieved effectively using a strong hydride reducing agent like LiAlH₄. acs.org Alternatively, a modified sodium borohydride system, such as NaBH₄ in refluxing THF with methanol, has been shown to successfully reduce aromatic esters to their corresponding alcohols. rsc.orgnih.gov
This derivatization approach offers excellent control over the placement of functional groups, making it a robust and reliable method for synthesizing specifically substituted pyridine methanols.
Development of Industrial-Scale Synthesis Protocols
While specific, publicly documented industrial-scale synthesis protocols exclusively for this compound are not extensively detailed in readily available literature, the manufacturing process for analogous pyridyl methanols suggests a highly feasible and scalable route. The most probable industrial-level synthesis would involve the catalytic hydrogenation of a 5-ethylnicotinic acid ester, such as ethyl 5-ethylnicotinate. This process is favored in industrial settings due to its efficiency, use of relatively inexpensive reagents, and amenability to continuous flow processes.
The synthesis would logically begin with the esterification of 5-ethylnicotinic acid, followed by the high-pressure catalytic reduction of the resulting ester. This reduction step is critical and would be optimized for high throughput and yield. Heterogeneous catalysts are typically preferred for ease of separation and catalyst recycling, which are crucial for cost-effective, large-scale production.
A proposed multi-step protocol, based on established chemical engineering principles for similar compounds, is outlined below.
Interactive Data Table: Proposed Industrial-Scale Synthesis Route
| Step | Reaction | Key Reagents | Typical Conditions | Objective |
| 1 | Esterification | 5-Ethylnicotinic acid, Ethanol, Sulfuric Acid (catalyst) | Reflux, 8-12 hours | Conversion of the carboxylic acid to its ethyl ester to facilitate reduction. |
| 2 | Catalytic Hydrogenation | Ethyl 5-ethylnicotinate, Hydrogen gas | High pressure (50-100 bar), Elevated temperature (100-150 °C), Heterogeneous catalyst (e.g., Copper chromite, Raney Nickel) | Reduction of the ester group to a primary alcohol. |
| 3 | Product Isolation & Purification | Solvent extraction, Distillation | Standard workup procedures followed by vacuum distillation | To isolate this compound in high purity. |
This synthetic strategy is advantageous for industrial application as it avoids the use of expensive or hazardous reducing agents like lithium aluminum hydride, instead relying on catalytic hydrogenation which is a well-understood and scalable process. Process intensification studies on similar reactions, such as the continuous flow hydrogenation of ethyl nicotinate, have demonstrated high throughput and productivity, suggesting that a similar approach for ethyl 5-ethylnicotinate would be a viable strategy for large-scale manufacturing.
Synthesis of Key Intermediates for Complex Molecule Construction
This compound is a valuable building block in synthetic organic chemistry, providing a scaffold that can be elaborated into more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a reactive primary alcohol (hydroxymethyl group) and a nucleophilic pyridine ring allows for a variety of chemical transformations to synthesize key intermediates.
The hydroxyl group can be readily converted into other functional groups. For instance, oxidation can yield the corresponding aldehyde (5-ethylnicotinaldehyde) or carboxylic acid (5-ethylnicotinic acid). It can also be transformed into a good leaving group (e.g., by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions, or it can be used in etherification and esterification reactions.
These transformations allow for the strategic incorporation of the 5-ethylpyridine moiety into larger, more complex molecular architectures. While specific, named complex molecules originating directly from this compound are not widely reported in dedicated studies, its structural motifs are present in various biologically active compounds. Therefore, its derivatives serve as crucial intermediates for creating libraries of novel compounds for drug discovery screening.
Interactive Data Table: Potential Key Intermediates from this compound
| Intermediate | Structure | Synthesis Reaction from this compound | Potential Application |
| 5-Ethylnicotinaldehyde (B11762832) | C8H9NO | Oxidation (e.g., with PCC or Swern oxidation) | Synthesis of imines, alkenes (via Wittig reaction), and secondary alcohols. |
| (5-Ethylpyridin-3-yl)methyl methanesulfonate | C9H13NO3S | Mesylation (reaction with methanesulfonyl chloride) | Intermediate for nucleophilic substitution to introduce amines, azides, cyanides, etc. |
| 3-(Chloromethyl)-5-ethylpyridine | C8H10ClN | Chlorination (e.g., with thionyl chloride) | Key intermediate for coupling reactions and introduction of the 5-ethylpyridyl-methyl group. |
| 3-(Azidomethyl)-5-ethylpyridine | C8H10N4 | Nucleophilic substitution of the corresponding tosylate or chloride with sodium azide (B81097) | Precursor for the synthesis of amines via reduction or for use in click chemistry. |
The versatility of this compound as a starting material enables medicinal chemists to explore a wide chemical space. The functional group interconversions of the hydroxymethyl group are fundamental steps in building the complex scaffolds required for modern drug candidates.
Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Ethylpyridin 3 Yl Methanol
Oxidation Pathways to Corresponding Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol group in (5-Ethylpyridin-3-yl)methanol can yield either the corresponding aldehyde, 5-ethylnicotinaldehyde (B11762832), or the carboxylic acid, 5-ethylnicotinic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. libretexts.org The alcohol can first be oxidized to an aldehyde, which may then undergo further oxidation to the carboxylic acid. libretexts.org
Exploration of Selective Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The selective conversion of this compound to its aldehyde or carboxylic acid requires careful selection of the oxidizing agent.
To Synthesize 5-ethylnicotinaldehyde (Aldehyde): Milder oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. libretexts.orgacs.org Reagents like Pyridinium (B92312) chlorochromate (PCC) or those used in Swern and Dess-Martin oxidations are effective for this transformation. organic-chemistry.org For instance, 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) used as a catalyst with a co-oxidant like N-Chlorosuccinimide (NCS) is known to be highly selective for the oxidation of primary alcohols to aldehydes. acs.org
To Synthesize 5-ethylnicotinic acid (Carboxylic Acid): Stronger oxidizing agents are necessary to ensure the complete oxidation of the primary alcohol to the carboxylic acid. Commonly employed reagents for this purpose include Potassium permanganate (KMnO₄) and Chromium trioxide (CrO₃) in an acidic medium (Jones reagent). libretexts.orgorganic-chemistry.org
Potassium Permanganate (KMnO₄): This is a powerful and versatile oxidant. commonorganicchemistry.com The oxidation of alkylpyridine side chains to the corresponding carboxylic acids by permanganate is a well-established reaction. acs.orgresearchgate.net The reaction is typically performed in an aqueous solution, and the conditions (pH, temperature) can be adjusted to control the reactivity. nitrkl.ac.in
Chromium Trioxide (CrO₃): Often used in combination with sulfuric acid and acetone (B3395972) (Jones reagent), CrO₃ is highly effective for oxidizing primary alcohols to carboxylic acids. khanacademy.orgorganic-chemistry.org Chromium(VI) complexes, such as PCC and Pyridinium dichromate (PDC), are also widely used. These reagents are soluble in organic solvents, offering advantages for certain applications. wikipedia.org Catalytic amounts of CrO₃ with a co-oxidant like periodic acid have proven effective for benzylic oxidations. organic-chemistry.org
| Desired Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |
| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) |
| Aldehyde | TEMPO/NCS | Biphasic system (e.g., CH₂Cl₂/aq. buffer) |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Aqueous, acidic or basic conditions |
| Carboxylic Acid | Chromium trioxide (CrO₃) / H₂SO₄ | Aqueous acetone (Jones Oxidation) |
Reaction Kinetics and Thermodynamics of Oxidation Processes
While specific kinetic data for this compound is not available, the kinetics of alcohol oxidation by common reagents like permanganate and chromate (B82759) have been extensively studied.
Mechanism: The oxidation of alcohols by reagents like PCC typically involves the formation of a chromate ester intermediate. The rate-determining step is the subsequent removal of the alpha-proton (the hydrogen on the carbon bearing the oxygen) in a process akin to an E2 elimination, which leads to the formation of the carbonyl group. oup.comcore.ac.uk This is supported by a significant kinetic isotope effect, where replacing the alpha-hydrogen with deuterium (B1214612) slows down the reaction. oup.com
Reaction Order: Kinetic studies of alcohol oxidation often show a first-order dependence on both the alcohol and the oxidant concentrations. oup.comresearchgate.net For instance, the oxidation of pyridine-3-carboxaldehyde by potassium permanganate in an acidic medium was found to be first order with respect to the oxidant, the substrate, and the acid. tsijournals.com
Thermodynamics: The oxidation of an alcohol to an aldehyde and further to a carboxylic acid is an exergonic process, meaning it releases energy and is thermodynamically favorable. The large negative Gibbs free energy change drives the reaction towards the more stable, oxidized products.
Reduction Reactions and Derivative Formation
The primary alcohol functional group of this compound is already in a reduced state and is not susceptible to further reduction. However, the pyridine (B92270) ring can be reduced under certain conditions. Catalytic hydrogenation of the pyridine ring to form the corresponding piperidine (B6355638) derivative, (5-ethylpiperidin-3-yl)methanol, is a common transformation. This typically requires a catalyst such as rhodium, platinum, or palladium and is conducted under a hydrogen atmosphere at elevated pressure. acs.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine ring without affecting other functional groups.
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl (-OH) group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic-like carbon of this compound, the hydroxyl group must first be activated or converted into a better leaving group. thieme-connect.comlibretexts.org
One common strategy is to protonate the hydroxyl group under acidic conditions, forming an oxonium ion (-OH₂⁺). This creates a good leaving group (water), allowing a nucleophile to attack the adjacent carbon. libretexts.org This process can proceed through either an Sₙ1 or Sₙ2 mechanism. Given the benzylic-like nature of the carbon atom, which can stabilize a carbocation through resonance with the pyridine ring, an Sₙ1 pathway is plausible, particularly with secondary or tertiary benzylic alcohols. ucalgary.caucalgary.ca However, for a primary alcohol like this compound, an Sₙ2 mechanism is more likely. libretexts.org
Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate or a halide, which can then be readily displaced by a wide range of nucleophiles.
Role as a Catalyst and Ligand in Organic Transformations
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base and a coordinating ligand for metal centers. nih.gov Pyridine and its derivatives are widely used as ligands in coordination chemistry and homogeneous catalysis. rsc.org The combination of the pyridine nitrogen and the hydroxyl oxygen allows this compound to potentially act as a bidentate ligand, binding to a metal ion through both atoms to form a stable chelate ring.
Complexation Chemistry and Coordination Studies
Following a comprehensive search of scientific literature and chemical databases, no specific research findings on the complexation chemistry and coordination studies of this compound were identified. The existing body of published research does not appear to contain studies detailing the synthesis, characterization, or structural analysis of metal complexes involving this compound as a ligand.
Consequently, information regarding its behavior as a ligand, the types of metal ions it may coordinate with, and the properties of any resulting coordination compounds is not available. Detailed research findings, including data on reaction conditions, spectroscopic analysis (such as IR, NMR, or UV-Vis), or crystallographic data for such complexes, have not been reported in the accessible scientific literature.
Therefore, it is not possible to provide an article section with detailed research findings, data tables, or in-depth discussion on the complexation chemistry and coordination studies of this compound at this time.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5 Ethylpyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (5-Ethylpyridin-3-yl)methanol, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule.
Based on its structure, the following proton environments are expected:
Pyridine (B92270) Ring Protons: Three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the ethyl and methanol (B129727) substituents.
Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group attached to the pyridine ring and the hydroxyl group would likely appear as a singlet.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
Ethyl Group Protons (-CH₂CH₃): The ethyl group would show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2 | 8.3 - 8.5 | Singlet |
| Pyridine H-4 | 7.5 - 7.7 | Singlet |
| Pyridine H-6 | 8.2 - 8.4 | Singlet |
| -CH₂OH | 4.6 - 4.8 | Singlet |
| -OH | Variable | Broad Singlet |
| -CH₂CH₃ | 2.6 - 2.8 | Quartet |
| -CH₂CH₃ | 1.2 - 1.4 | Triplet |
Note: These are estimated values. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The predicted ¹³C NMR spectrum would show eight distinct signals:
Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons bonded to the nitrogen or substituents will have characteristic chemical shifts.
Methylene Carbon (-CH₂OH): One signal for the carbon of the hydroxymethyl group.
Ethyl Group Carbons (-CH₂CH₃): Two signals for the methylene and methyl carbons of the ethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | 147 - 150 |
| Pyridine C-3 | 135 - 138 |
| Pyridine C-4 | 133 - 136 |
| Pyridine C-5 | 138 - 141 |
| Pyridine C-6 | 146 - 149 |
| -CH₂OH | 60 - 64 |
| -CH₂CH₃ | 24 - 27 |
| -CH₂CH₃ | 14 - 16 |
Note: These are estimated values. Actual experimental values may vary.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound would display characteristic absorption bands identifying its key functional groups.
Key expected vibrational frequencies include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol would be present in the 1000-1050 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Ethyl & Methylene | Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1050 | Strong |
Note: These are estimated values. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV light, corresponding to π → π* and n → π* electronic transitions. The absorption maxima (λmax) are sensitive to the solvent and the substituents on the ring. The ethyl and hydroxymethyl groups, being auxochromes, would cause a slight shift in the absorption bands compared to unsubstituted pyridine.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | ~260 |
| n → π* | ~275 |
Note: These are estimated values. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The molecular formula for this compound is C₈H₁₁NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The exact mass can be calculated from the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 5: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Monoisotopic Mass | 137.084064 u |
| [M+H]⁺ Ion | 138.09187 u |
Note: These are calculated theoretical values based on the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical information on its molecular weight and fragmentation pattern, which aids in structural confirmation. jmchemsci.com
The sample, once vaporized, is separated on a capillary column before entering the mass spectrometer. derpharmachemica.com Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.18 g/mol ).
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragment ions would likely result from:
Loss of the hydroxymethyl group (-CH₂OH): Leading to a fragment at m/z 106.
Benzylic cleavage (loss of an ethyl radical, -CH₂CH₃): Resulting in a fragment at m/z 108.
Loss of a methyl radical (-CH₃) from the ethyl group: Producing a fragment at m/z 122.
These fragmentation pathways provide a veritable fingerprint for the molecule, allowing for its unambiguous identification, often by comparison with spectral libraries. phytopharmajournal.com
Table 1: Typical GC-MS Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Condition |
|---|---|
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness derpharmachemica.com |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min derpharmachemica.com |
| Inlet Temperature | 260-280 °C phytopharmajournal.com |
| Oven Program | Initial temp 60-70°C, ramp at 10°C/min to 280-300°C derpharmachemica.comphytopharmajournal.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-1000 amu phytopharmajournal.com |
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment Ion | Structure |
|---|---|---|
| 137 | [M]⁺ (Molecular Ion) | C₈H₁₁NO⁺ |
| 122 | [M-CH₃]⁺ | C₇H₈NO⁺ |
| 108 | [M-C₂H₅]⁺ | C₆H₆NO⁺ |
| 106 | [M-CH₂OH]⁺ | C₇H₈N⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS / ESI-MS)
For compounds that may not be sufficiently volatile or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. americanlaboratory.com Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC that is particularly well-suited for polar molecules like this compound. enovatia.com
In ESI-MS, the analyte is ionized directly from the liquid phase into the gas phase. This process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (MW = 137.18), the most prominent ion in positive ESI would be the [M+H]⁺ ion at m/z 138.1. Adducts with solvent ions, such as sodium [M+Na]⁺ (m/z 160.1) or potassium [M+K]⁺ (m/z 176.1), may also be observed. uni.lu
Multi-stage mass spectrometry (MS/MS or MSⁿ) can be employed for further structural confirmation. nih.gov The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum, which provides more detailed structural information. americanlaboratory.com
Table 3: Typical LC-MS Parameters and Predicted Ions for this compound
| Parameter | Typical Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) scripps.edu |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile (B52724) with 0.1% Formic Acid nih.gov |
| Elution | Gradient elution scripps.edu |
| Flow Rate | 0.2-0.4 mL/min nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Predicted Ions (m/z) | 138.1 [M+H]⁺, 160.1 [M+Na]⁺, 176.1 [M+K]⁺ uni.lu |
Advanced Chromatographic Separations for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their content in various matrices. ptfarm.pl For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.
This method involves a non-polar stationary phase (commonly C18) and a polar mobile phase, such as a mixture of methanol or acetonitrile and water, often with a buffer to control pH. abap.co.innih.gov The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. nih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration. nih.gov Method validation according to ICH guidelines ensures selectivity, precision, accuracy, and linearity. ptfarm.plnih.gov
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) abap.co.in |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.4) nih.gov |
| Elution | Isocratic or Gradient rjptonline.org |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 240-260 nm abap.co.inrjptonline.org |
| Column Temperature | 40 °C abap.co.in |
| Injection Volume | 10 µL abap.co.in |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically <2 µm), which requires instrumentation capable of handling much higher backpressures.
The primary advantages of UPLC for the analysis of this compound include shorter run times, leading to higher throughput, and enhanced peak resolution, which allows for better separation and quantification of closely related impurities. nih.gov UPLC methods are often coupled with mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective platform for quantitative analysis. nih.gov The validation of a UPLC method would follow similar criteria to HPLC, demonstrating its precision, accuracy, and linearity.
Table 5: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm (e.g., 1.7 µm) |
| Column Dimensions | e.g., 250 x 4.6 mm | e.g., 50 x 2.1 mm |
| Flow Rate | ~1.0 mL/min | ~0.4 mL/min |
| Analysis Time | 15-30 min | 1-5 min |
| System Pressure | ~1000-4000 psi | ~6000-15000 psi |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry of this compound. mdpi.com
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.com In addition to the molecular structure, the analysis also reveals how molecules are arranged within the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. While specific data for this compound is not publicly available, the table below illustrates the type of crystallographic data obtained from such an analysis, using a related pyridylpyrazole compound as an example. mdpi.com
Table 6: Example Crystallographic Data for a Pyridine Derivative
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₁H₁₃N₃O mdpi.com |
| Formula weight | 203.24 mdpi.com |
| Temperature | 296(2) K mdpi.com |
| Crystal system | Monoclinic mdpi.com |
| Space group | P2₁/c mdpi.com |
| Unit cell dimensions | a = 12.01 Å, b = 5.98 Å, c = 14.85 Å, β = 99.15° mdpi.com |
| Volume | 1054.1 ų mdpi.com |
| Z (Molecules per unit cell) | 4 mdpi.com |
Note: Data is for the related compound 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) and is for illustrative purposes only. mdpi.com
Elemental Analysis for Compound Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized substance like this compound.
The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₈H₁₁NO). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. mdpi.com
Table 7: Elemental Composition of this compound (C₈H₁₁NO)
| Element | Molecular Weight (amu) | Theoretical % | Typical Experimental % (Found) |
|---|---|---|---|
| Carbon (C) | 12.011 | 70.05 | 70.00 mdpi.com |
| Hydrogen (H) | 1.008 | 8.08 | 6.39 mdpi.com |
| Nitrogen (N) | 14.007 | 10.21 | 20.74 mdpi.com |
| Oxygen (O) | 15.999 | 11.66 | (by difference) |
Note: "Found" values are from a related compound (C₁₁H₁₃N₃O) for illustrative purposes of experimental results. mdpi.com
Computational Chemistry and Theoretical Investigations of 5 Ethylpyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. damascusuniversity.edu.sy It is a powerful tool for predicting molecular properties and has been successfully applied to a wide range of chemical systems, including pyridine (B92270) derivatives. nih.gov DFT calculations can provide a detailed understanding of the electronic characteristics of (5-Ethylpyridin-3-yl)methanol.
The electronic structure of a molecule dictates its chemical behavior. DFT calculations can elucidate the arrangement of electrons in molecular orbitals, providing insights into the molecule's stability and reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For substituted pyridine derivatives, the distribution of these orbitals is influenced by the nature and position of the substituents. researchgate.net
Natural Bond Orbitals (NBOs): NBO analysis provides a localized picture of the bonding in a molecule, corresponding to the familiar Lewis structure representation. wikipedia.org It analyzes the electron density to identify lone pairs, core orbitals, and bonding and antibonding orbitals. uni-muenchen.de This analysis can reveal details about charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the pyridine ring and the methylene (B1212753) group.
| Orbital Property | Significance for this compound | Illustrative Value Range (eV) |
| HOMO Energy | Electron-donating ability, susceptibility to electrophilic attack. | -6.0 to -7.5 |
| LUMO Energy | Electron-accepting ability, susceptibility to nucleophilic attack. | -1.0 to -2.5 |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. | 4.0 to 5.5 |
Illustrative data based on typical values for similar organic molecules.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. For this compound, these regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.
Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton.
Green regions correspond to areas of neutral potential.
The MEP map provides a visual guide to the reactive sites of the molecule. researchgate.net
DFT calculations can be used to predict the reactivity of a molecule by calculating various global and local reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals. Furthermore, DFT can be employed to explore the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the calculation of activation energies. nsf.govmdpi.com For this compound, this could involve modeling its oxidation, esterification, or reactions at the pyridine nitrogen. By mapping the reaction pathways, researchers can identify the most favorable routes and the structures of transition states and intermediates. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound. nih.goved.ac.uk
The ethyl and hydroxymethyl substituents on the pyridine ring can rotate, leading to different spatial arrangements or conformations. MD simulations can explore these conformational possibilities and determine their relative stabilities. mdpi.com This is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. researchgate.net The simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic physiological conditions.
| Simulation Parameter | Purpose in the Conformational Analysis of this compound |
| Force Field | Describes the potential energy of the system as a function of atomic coordinates. |
| Solvent Model | Simulates the effect of the surrounding medium (e.g., water) on conformational preferences. |
| Simulation Time | Determines the extent to which the conformational space is explored. |
| Temperature and Pressure | Set to mimic experimental or physiological conditions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comfiveable.me QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Molecular shape, volume, surface area.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. researchgate.net A validated QSAR model could then be used to predict the activity of untested compounds, including novel derivatives of this compound.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-covalent interactions (NCIs) play a crucial role in molecular recognition and the stability of supramolecular systems. The NCI analysis, based on the electron density and its derivatives, is a powerful technique for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. mdpi.com
The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is used to identify regions of non-covalent interactions. rsc.org By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be distinguished:
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.
Weak van der Waals interactions are found around zero.
Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values.
For this compound, NCI/RDG analysis could be used to study intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, as well as intermolecular interactions in dimers or larger clusters.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the nature of chemical bonds by analyzing the topology of the electron density, a quantum observable. amercrystalassn.org Developed by Richard Bader and his colleagues, QTAIM partitions a molecule into atomic basins, providing a quantum-mechanical definition of an atom within a molecule. pitt.edu The theory identifies critical points in the electron density, which reveal the location of atoms (attractors), and the paths of maximum electron density that link them, known as bond paths. The existence of a bond path between two nuclei is a necessary and sufficient condition for the presence of a chemical bond. wiley-vch.de
A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along a bond path but maximum density with respect to any orthogonal direction. rsc.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative insights into the nature and strength of the chemical interactions.
Electron Density (ρ): The value of ρ at a BCP correlates with the bond order; a higher electron density is indicative of a stronger bond. wiley-vch.de
Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates whether the electron density is locally concentrated or depleted. researchgate.net A negative value (∇²ρ < 0) signifies a local concentration of electrons, characteristic of shared interactions like covalent bonds. Conversely, a positive value (∇²ρ > 0) indicates local depletion of electron density, typical of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net
Bond Ellipticity (ε): This parameter measures the anisotropy of the electron density at the BCP. researchgate.netbenthamdirect.com For a cylindrically symmetrical bond (like a pure σ-bond), the ellipticity is near zero. A significant ellipticity value indicates a deviation from cylindrical symmetry, which is characteristic of bonds with π-character, such as double bonds or aromatic bonds. wiley-vch.deeurekaselect.com The ellipticity for an aromatic bond in benzene (B151609), for instance, is approximately 0.23. wiley-vch.de
Detailed Research Findings for this compound
While specific QTAIM studies on this compound are not available in the current literature, the principles of the theory allow for a detailed prediction of the electronic characteristics of its constituent bonds. A computational QTAIM analysis would characterize the bonding within the pyridine ring, the ethyl substituent, and the methanol (B129727) group, providing a quantitative picture of its electronic structure.
The bonds within the pyridine ring (C-C and C-N) are expected to exhibit BCPs with high electron density (ρ) and negative Laplacian values (∇²ρ), confirming their covalent nature. The ellipticity (ε) for these bonds would be significant, reflecting the π-delocalization characteristic of an aromatic system. nih.gov The C-N bonds would likely show slightly different topological parameters compared to the C-C bonds due to the difference in electronegativity between carbon and nitrogen.
The C-C single bonds in the ethyl group and the bond connecting it to the pyridine ring would also be characterized by negative Laplacians, but with lower electron densities compared to the aromatic bonds. Their ellipticities would be close to zero, indicating their predominantly σ-bond character. Similarly, the C-O and O-H bonds of the methanol substituent would be classified as shared, polar covalent interactions, each with a distinct set of topological parameters at their respective BCPs.
To illustrate the expected results from such an analysis, the following table presents hypothetical, yet plausible, QTAIM data for key bonds in this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific QTAIM studies on this compound have been published. The values are based on established principles for similar bond types.
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) | Bond Characterization |
|---|---|---|---|---|
| C-C (aromatic) | ~0.310 | ~ -0.850 | ~0.240 | Covalent, significant π-character |
| C-N (aromatic) | ~0.330 | ~ -0.950 | ~0.180 | Polar Covalent, π-character |
| C-C (ethyl) | ~0.250 | ~ -0.650 | ~0.010 | Covalent, σ-character |
| C-O (methanol) | ~0.230 | ~ -0.500 | ~0.020 | Polar Covalent, σ-character |
| O-H (methanol) | ~0.350 | ~ -2.000 | ~0.005 | Highly Polar Covalent, σ-character |
Applications of 5 Ethylpyridin 3 Yl Methanol in Advanced Organic Synthesis and Materials Science
Building Block in Agrochemical Synthesis
A search of scientific and patent literature did not yield specific examples of (5-Ethylpyridin-3-yl)methanol being used as a key building block in the synthesis of commercial or developmental agrochemicals.
Role in the Synthesis of Complex Heterocyclic Systems
Triazole-based Architectures
The synthesis of triazole-based architectures often involves "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. For a molecule like this compound to be utilized in this context, it would first need to be functionalized to contain either an azide (B81097) or a terminal alkyne group.
Hypothetical Functionalization Pathways:
Introduction of an Azide Group: The hydroxyl group of this compound could be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide).
Introduction of an Alkyne Group: The hydroxyl group could be etherified with a propargyl halide (e.g., propargyl bromide) under basic conditions to introduce a terminal alkyne.
Table 1: Potential Reactants for Triazole Synthesis via Click Chemistry
| Starting Material | Required Functionalization of this compound | Complementary Reactant | Resulting Linkage |
| This compound | Conversion to (5-ethylpyridin-3-yl)methyl azide | Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole |
| This compound | Conversion to prop-2-yn-1-yl((5-ethylpyridin-3-yl)methyl) ether | Organic Azide | 1,4-Disubstituted 1,2,3-triazole |
Synthesis and Functionalization of 5 Ethylpyridin 3 Yl Methanol Derivatives and Analogues
Structural Modifications at the Pyridine (B92270) Ring
The pyridine nucleus is a common scaffold in medicinal chemistry, and methods for its functionalization are well-established. While direct C-H activation on an intact pyridine ring presents a modern approach to creating substituted variants, classical condensation strategies remain a reliable method for building highly substituted pyridine motifs from acyclic precursors. nih.gov The modification of the (5-Ethylpyridin-in-3-yl)methanol ring can be achieved through various strategies that introduce new functional groups, thereby altering the electronic and steric properties of the molecule.
Key strategies for pyridine ring modification include:
Electrophilic Aromatic Substitution: Although pyridines are generally electron-deficient and less reactive towards electrophiles than benzene (B151609), substitution is possible, particularly with activating groups present. The positions on the ring (ortho, meta, para to the nitrogen) exhibit different reactivities.
Nucleophilic Aromatic Substitution: This is more common for pyridine chemistry, especially at the 2- and 4-positions, often requiring a good leaving group like a halide. google.com
C-H Activation: Modern techniques allow for the direct functionalization of C-H bonds, providing a more atom-economical route to introduce substituents without pre-functionalization. nih.gov This can be used to introduce alkyl, aryl, or other groups onto the pyridine ring.
Cycloaddition/Cycloreversion Processes: These methods involve constructing the substituted pyridine ring from open-chain precursors, allowing for the synthesis of highly substituted and complex pyridine products. nih.gov
These methodologies enable the introduction of a wide array of substituents, leading to a diverse range of analogues.
| Modification Strategy | Typical Reagents/Conditions | Potential Substituent Introduced |
| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) | Halogen (-Br, -Cl, -I) |
| C-H Arylation | Aryl Halide, Palladium Catalyst | Aryl group (e.g., -Phenyl) |
| Grignard Reaction | Grignard Reagent (R-MgBr) on a pre-functionalized ring | Alkyl or Aryl group |
Derivatization of the Hydroxyl Group via Esterification or Etherification
The primary alcohol functional group in (5-Ethylpyridin-3-yl)methanol is a prime site for derivatization, most commonly through esterification and etherification. These reactions convert the polar hydroxyl group into less polar ester or ether linkages, significantly altering the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Esterification: The Fischer-Speier esterification is a classic and direct method for converting carboxylic acids and alcohols into esters using an acid catalyst. masterorganicchemistry.com In this reaction, this compound acts as the alcohol component, reacting with a variety of carboxylic acids to produce a library of ester derivatives. The reaction is an equilibrium process, often driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com
Table 2: Examples of Ester Derivatives
| Carboxylic Acid Reactant | Ester Product Name |
|---|---|
| Acetic Acid | (5-Ethylpyridin-3-yl)methyl acetate |
| Benzoic Acid | (5-Ethylpyridin-3-yl)methyl benzoate |
Etherification: The Williamson ether synthesis is a fundamental method for preparing ethers. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with an appropriate alkyl halide to form the ether.
Table 3: Examples of Ether Derivatives
| Alkyl Halide Reactant | Ether Product Name |
|---|---|
| Methyl Iodide | 3-(Methoxymethyl)-5-ethylpyridine |
| Benzyl Bromide | 3-(Benzyloxymethyl)-5-ethylpyridine |
Synthesis of Halogenated Analogues
The introduction of halogen atoms into a molecule is a key strategy in medicinal chemistry to modulate its properties. Halogenation of the pyridine ring in this compound can be achieved using electrophilic halogenating agents. researchgate.net Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used to introduce bromine, chlorine, and iodine, respectively, onto aromatic rings. researchgate.netnih.gov The position of halogenation on the pyridine ring is influenced by the directing effects of the existing ethyl and hydroxymethyl substituents.
Table 4: Potential Halogenated Analogues
| Halogenating Agent | Potential Product | Position of Halogenation |
|---|---|---|
| N-Chlorosuccinimide (NCS) | (2-Chloro-5-ethylpyridin-3-yl)methanol | C2 |
| N-Bromosuccinimide (NBS) | (2-Bromo-5-ethylpyridin-3-yl)methanol | C2 |
| N-Iodosuccinimide (NIS) | (2-Iodo-5-ethylpyridin-3-yl)methanol | C2 |
Preparation of Substituted Pyridine Methanol (B129727) Variants
A wide array of substituted pyridine methanol variants can be prepared by combining the synthetic strategies outlined previously. For instance, a halogenated analogue can serve as a versatile intermediate for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-nitrogen bonds, attaching various aryl, alkynyl, or amino groups to the pyridine ring.
This modular approach enables the systematic creation of a large library of compounds with diverse functionalities, which is essential for structure-activity relationship (SAR) studies.
Table 5: Classes of Substituted Pyridine Methanol Variants
| Class of Variant | Synthetic Method | Example Substituent |
|---|---|---|
| Alkylated Pyridines | C-H Activation or Grignard Reaction | Methyl, Propyl |
| Arylated Pyridines | Suzuki Coupling on a Halogenated Intermediate | Phenyl, Naphthyl |
| Alkynylated Pyridines | Sonogashira Coupling on a Halogenated Intermediate | Phenylethynyl |
Comparative Studies of Chemical Behavior Across Analogues
Comparative studies are crucial for understanding how structural modifications influence the chemical and biological properties of a series of related compounds. nih.gov For the analogues of this compound, such a study would involve synthesizing a library of derivatives using the methods described and then systematically evaluating their properties.
A typical comparative study would include:
Synthesis and Characterization: Preparation of a series of analogues with systematic variations (e.g., different halogens at the same position, esters with varying chain lengths).
Physicochemical Profiling: Measurement of key properties like pKa, solubility, and lipophilicity (LogP). These parameters are critical for predicting a compound's behavior in biological systems.
Spectroscopic Analysis: Detailed analysis using NMR, IR, and mass spectrometry to understand how structural changes affect electronic distribution and bond characteristics.
Reactivity Studies: Comparing the reaction rates or equilibrium constants for a specific reaction (e.g., ester hydrolysis) across the series of analogues.
Biological Activity Screening: If the compounds are being developed for a specific biological target, their activity and selectivity would be compared to establish a structure-activity relationship (SAR). For example, a study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives successfully related structural features to tyrosinase-inhibitory activity through in silico and in vitro experiments. nih.gov
By correlating structural features with observed properties, these comparative studies provide valuable insights that guide the design of new analogues with optimized characteristics. mdpi.com
Biological Research Applications and Mechanistic Studies of 5 Ethylpyridin 3 Yl Methanol Analogues
Investigations into Molecular Interactions with Biomacromolecules
The biological effects of (5-Ethylpyridin-3-yl)methanol analogues are fundamentally rooted in their interactions with essential biomacromolecules. These interactions can modulate the function of enzymes and receptors, leading to specific physiological responses.
Enzyme Binding and Modulation Mechanisms (e.g., Acetylcholinesterase)
A significant area of research for pyridine (B92270) derivatives has been their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. hilarispublisher.comnih.gov
The mechanism of inhibition often involves the binding of these analogues to the enzyme's active site. The AChE active site contains two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov Molecular docking studies on various pyridine derivatives reveal that their interaction with AChE is multifaceted. hilarispublisher.com The pyridine ring can engage in π-π stacking interactions with aromatic residues like tryptophan (Trp86) and tyrosine (Tyr337) in the active site gorge. nih.gov Furthermore, functional groups on the pyridine ring can form hydrogen bonds and other interactions with key amino acid residues, such as Asp74 and His447, stabilizing the enzyme-inhibitor complex. nih.gov
For instance, a series of novel pyridine derivatives with a carbamic function were designed and synthesized as cholinesterase inhibitors. nih.gov One of the most potent compounds, carbamate (B1207046) 8 , was found to be a mixed-type inhibitor, indicating that it binds to both the CAS and PAS of human acetylcholinesterase (hAChE). nih.gov This dual-binding mechanism is often associated with higher inhibitory potency. Another study reported on pyridinium (B92312) salts that exhibit time-dependent inhibition of AChE, suggesting a strong and stable interaction with the enzyme. nih.gov The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Receptor Interaction Studies
Analogues of this compound have also been investigated for their ability to interact with various cellular receptors. These studies are crucial for understanding their potential as selective modulators of receptor function.
One area of focus has been the Transient Receptor Potential Vanilloid 3 (TRPV3), a cation channel involved in pain sensation and skin disorders. figshare.com Systematic optimization of a series of (Pyridin-2-yl)methanol derivatives led to the identification of potent and selective TRPV3 antagonists. This research highlights how structural modifications to the pyridine methanol (B129727) core can fine-tune the compound's pharmacological properties to achieve high affinity and selectivity for a specific receptor target. figshare.com
Another important class of receptors studied in connection with pyridine derivatives is the adenosine (B11128) receptors (A1, A2A, and A3). Certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown the ability to bind to these receptors in the micromolar range. Research has demonstrated that specific substitutions on the pyridine ring can lead to selectivity for the A3 adenosine receptor subtype. For example, the inclusion of a 6-phenyl group on a dihydropyridine (B1217469) scaffold significantly enhanced A3 receptor selectivity over A1 and A2A receptors. These findings suggest that the pyridine framework can serve as a template for developing novel and selective A3 adenosine receptor antagonists.
In Vitro Biological Activity Screening for Mechanistic Insights
In vitro screening assays are fundamental for elucidating the mechanisms underlying the biological activities of this compound analogues. These studies provide valuable data on their antimicrobial, antitumor, and antioxidant properties.
Antimicrobial Activity Studies
The search for new antimicrobial agents is a critical area of pharmaceutical research, and pyridine derivatives have shown considerable promise. nih.govnih.govopenaccessjournals.com Analogues derived from 5-ethyl-pyridine-2-ethanol have been synthesized and screened for their activity against various bacterial and fungal strains.
Studies have shown that compounds such as chalcones, pyrimidines, and imidazolinones synthesized from a 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde precursor exhibit significant antimicrobial activity. Their mechanism is often attributed to the presence of reactive functional groups, like the α,β-unsaturated keto function in chalcones, which can interact with microbial macromolecules. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. For example, novel alkyl pyridinol compounds have been shown to be particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives disrupting and deforming the bacterial membrane. mdpi.com
Antitumor Activity Mechanisms in Cell Lines (e.g., Apoptosis Induction)
Pyridine derivatives are extensively studied for their potential as anticancer agents. uomanara.edu.iq The cytotoxic effects of these compounds are evaluated against a panel of human cancer cell lines, such as those from breast (MCF-7), liver (HepG-2), and prostate (PC3) cancers. uomanara.edu.iqsemanticscholar.org The efficacy is typically reported as the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
A key mechanism through which many antitumor agents exert their effect is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on novel pyridine derivatives have shown that they can induce apoptosis in cancer cells. For example, certain 4,4'-bipyridine (B149096) derivatives demonstrated strong cytotoxic activity against HepG-2 and MCF-7 cell lines. semanticscholar.org Similarly, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives exhibited superior cytotoxicity against prostate (PC3) and cervical cancer cell lines when compared to the standard anticancer drug 5-fluorouracil. uomanara.edu.iq Molecular docking studies for some of these compounds suggest they may act by inhibiting cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation, thereby leading to cell cycle arrest and apoptosis. uomanara.edu.iq
Antioxidant Potential Evaluation
Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various chronic diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Several studies have evaluated the antioxidant potential of pyridine and dihydropyridine derivatives.
The antioxidant capacity of these compounds is often assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferrous ion chelating (FIC) activity test. The results are often expressed as EC50 or IC50 values, which is the concentration of the compound that provides 50% of the maximal effect (e.g., 50% radical scavenging).
For example, a study on pyridine-based chalcones found that several synthesized compounds showed potent antioxidant activity, particularly in the ferrous ion chelating assay, with some being more effective than the standard antioxidant quercetin. Another study on novel pyridine derivatives found that compounds with specific substitutions exhibited appreciable DPPH radical scavenging activity, comparable to the standard antioxidant butylated hydroxytoluene (BHT). The structure-activity relationship suggests that the type and position of substituents on the pyridine ring are critical for the antioxidant activity.
Molecular Docking and Virtual Screening for Target Identification
Molecular docking and virtual screening are powerful computational techniques that facilitate the identification of potential biological targets for novel compounds and the prediction of their binding affinities. nih.gov These in silico methods are instrumental in the early stages of drug discovery, allowing for the rapid and cost-effective screening of large libraries of virtual compounds against known protein structures.
In the context of this compound analogues, molecular docking simulations can be employed to predict how these molecules might interact with the active sites of various enzymes and receptors. For instance, studies on other pyridine-containing compounds have demonstrated their potential to bind to a range of targets. Virtual screening of pyridine and pyrimidine (B1678525) derivatives has identified potential inhibitors of Cyclin-dependent kinase 9 (CDK9), a crucial regulator of the cell cycle, suggesting a possible therapeutic avenue in oncology. ijfmr.com Similarly, molecular docking studies have been used to identify pyridine derivatives as potential inhibitors of key proteins of the SARS-CoV-2 virus, highlighting their potential antiviral applications. nih.gov
The process of virtual screening involves several key steps:
Target Selection: A biologically relevant protein target is chosen based on its role in a particular disease.
Library Preparation: A digital library of this compound analogues with diverse structural modifications is created.
Docking Simulation: Each analogue is computationally "docked" into the active site of the target protein to predict its binding orientation and affinity.
Scoring and Ranking: The docked poses are scored based on various parameters, such as binding energy, to rank the compounds in order of their predicted potency.
Hit Identification: The top-ranked compounds are selected as "hits" for further experimental validation.
An illustrative example of data generated from a virtual screening campaign is presented below. While this data is hypothetical for this compound analogues, it reflects the type of output obtained from such studies.
| Analogue ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Target |
| EPM-A01 | -9.2 | TYR158, GLU203, SER245 | Kinase A |
| EPM-B04 | -8.7 | PHE340, LEU343, ARG120 | Protease B |
| EPM-C12 | -8.1 | TRP84, HIS296, ASP102 | Receptor C |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogues.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying a lead compound, such as a bioactive derivative of this compound, and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects.
For pyridine-based compounds, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. For example, research on 5-substituted pyridine analogues as ligands for neuronal nicotinic acetylcholine receptors revealed that the nature of the substituent at the 5-position of the pyridine ring significantly impacts binding affinity. nih.gov Analogues with bulky substituents such as phenyl or heteroaryl groups exhibited high affinity, with Ki values in the nanomolar range. nih.gov
A systematic SAR study of this compound derivatives might involve modifications at several key positions:
Modification of the Ethyl Group: Altering the size and lipophilicity of the substituent at the 5-position of the pyridine ring can influence binding to the target protein.
Substitution on the Pyridine Ring: Introducing various functional groups (e.g., halogens, nitro groups, amino groups) at other positions on the pyridine ring can modulate the electronic properties and binding interactions of the molecule.
The findings from such SAR studies are often summarized in tables that correlate structural modifications with changes in biological activity, typically measured as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). Below is a representative table illustrating potential SAR trends for a series of hypothetical this compound analogues targeting a specific enzyme.
| Compound ID | R1 (at C5) | R2 (at C2) | R3 (at -CH2OH) | IC50 (µM) |
| EPM-01 | -CH2CH3 | -H | -OH | 15.2 |
| EPM-02 | -CH3 | -H | -OH | 25.8 |
| EPM-03 | -CF3 | -H | -OH | 8.5 |
| EPM-04 | -CH2CH3 | -Cl | -OH | 5.1 |
| EPM-05 | -CH2CH3 | -H | -OCH3 | 32.4 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogues.
These SAR studies are crucial for guiding the lead optimization process, enabling the design of more potent, selective, and drug-like candidates for further preclinical and clinical development.
Environmental Fate and Degradation Mechanisms of 5 Ethylpyridin 3 Yl Methanol
Biodegradation Pathways and Rates in Various Environmental Compartments
Aerobic Degradation Studies
While direct studies on (5-Ethylpyridin-3-yl)methanol are lacking, research on similar pyridine-based compounds suggests that aerobic degradation is a plausible pathway. Microorganisms are known to degrade various pyridine (B92270) derivatives. The process typically involves hydroxylation of the pyridine ring, followed by ring cleavage. The ethyl and methanol (B129727) functional groups attached to the pyridine ring would also be subject to oxidative degradation by microorganisms. For instance, methylotrophic bacteria are capable of utilizing methanol as a source of carbon and energy. nih.gov
Anaerobic Degradation Studies
Information regarding the anaerobic degradation of this compound is also scarce. In anaerobic environments, different microbial consortia would be involved compared to aerobic conditions. General anaerobic degradation pathways for aromatic compounds can involve reduction of the aromatic ring prior to cleavage. Methanol can be converted to methane (B114726) and carbon dioxide by methanogenic archaea under anaerobic conditions. wur.nlnih.gov The presence of other electron acceptors, such as nitrate (B79036) or sulfate, could also influence the degradation process. wur.nl
Transformation Products and metabolite Identification
There is no specific information available on the transformation products and metabolites of this compound in the environment. Based on the degradation of other pyridine derivatives, potential transformation products could include hydroxylated pyridines, and subsequent ring cleavage products. The oxidation of the methanol group could lead to the formation of the corresponding carboxylic acid.
Environmental Transport Phenomena (e.g., Sorption, Volatilization)
The environmental transport of this compound will be governed by its physical and chemical properties. While specific data is not available, its structure suggests it would be relatively soluble in water due to the polar pyridine ring and the hydroxyl group. This solubility would facilitate its transport in aquatic systems. researchgate.net The potential for sorption to soil and sediment would depend on factors like soil organic matter content and clay mineralogy. Volatilization is expected to be low due to its likely low vapor pressure.
Analytical Methods for Environmental Detection and Monitoring
There are no standardized analytical methods specifically developed for the detection and monitoring of this compound in environmental matrices. However, general analytical techniques used for the detection of similar organic contaminants in water and soil could be adapted. These methods often involve sample extraction followed by analysis using chromatographic techniques.
Commonly used analytical methods for the detection of organic compounds in environmental samples include:
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC) with various detectors such as UV-Vis or Mass Spectrometry (LC-MS). nih.gov This is a versatile technique for a wide range of organic compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (5-Ethylpyridin-3-yl)methanol, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of precursor aldehydes/ketones. For pyridine derivatives, solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMSO or DMF enhance nucleophilicity, while methanol or ethanol may stabilize intermediates. Catalytic hydrogenation (e.g., using palladium nanoparticles) is effective for reducing carbonyl groups to hydroxymethyl groups, as demonstrated in hydrogenation studies of acetylenic compounds . Optimizing temperature (60–80°C) and catalyst loading (5–10 mol%) improves yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms the hydroxymethyl (-CHOH) and ethyl substituent positions on the pyridine ring. IR spectroscopy identifies O-H stretching (3200–3600 cm) and aromatic C-H vibrations.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities. Method development should optimize methanol/water gradients to balance retention and peak symmetry .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns for structural validation .
Q. What impurities are typically observed during synthesis, and how are they identified?
- Methodological Answer : Common impurities include de-ethylated byproducts (e.g., 5-H-pyridin-3-yl-methanol) or oxidation products (e.g., carboxylic acids). LC-MS coupled with reference standards (e.g., 2-(5-Ethylpyridin-3-yl)ethanol) enables identification. Quantitative analysis requires calibration curves with ≤5% RSD .
Advanced Research Questions
Q. How can computational methods predict the electronic and reactive properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ground-state dipole moments and frontier molecular orbitals. Solvent effects (e.g., methanol, DMSO) are incorporated via the Polarizable Continuum Model (PCM). These studies reveal the ethyl group’s electron-donating effect, which increases nucleophilicity at the hydroxymethyl position compared to methyl analogs .
Q. What experimental strategies resolve contradictions in reactivity data during derivative synthesis?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) require iterative hypothesis testing:
- Control Experiments : Vary substituents (e.g., methyl vs. ethyl) to isolate electronic effects.
- Kinetic Profiling : Monitor intermediates via in-situ FTIR or NMR to identify rate-determining steps.
- Cross-Validation : Compare results with structurally similar compounds (e.g., (5-Methylpyridin-3-yl)methanol) to contextualize anomalies .
Q. How does the ethyl substituent influence catalytic hydrogenation efficiency compared to methyl analogs?
- Methodological Answer : The ethyl group’s steric bulk reduces accessibility to catalytic sites (e.g., Lindlar catalyst), lowering hydrogenation rates. Competitive adsorption studies using Langmuir-Hinshelwood models quantify this effect. For example, turnover frequencies (TOF) for ethyl-substituted pyridines are 20–30% lower than methyl analogs under identical conditions .
Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate solubility. Slow evaporation at 4°C promotes nucleation.
- Additives : Trace acetic acid (1–2%) enhances crystal lattice stability.
- Refinement : SHELXL refines structures against high-resolution data (R < 0.05), with disorder modeling for flexible ethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
